molecular formula C21H20N2O5S B14204498 N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-16-2

N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14204498
CAS No.: 827577-16-2
M. Wt: 412.5 g/mol
InChI Key: XZXMHWBZFOEUDX-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 2-bromophenylsulfone to form 2-(4-methoxyphenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled environments to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammatory markers, which contributes to its therapeutic effects . It downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) . These actions help mitigate inflammation and oxidative damage in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

827577-16-2

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[[2-(4-methoxyphenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20N2O5S/c1-15(24)22-16-7-13-19(14-8-16)29(25,26)23-20-5-3-4-6-21(20)28-18-11-9-17(27-2)10-12-18/h3-14,23H,1-2H3,(H,22,24)

InChI Key

XZXMHWBZFOEUDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)OC

Origin of Product

United States

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